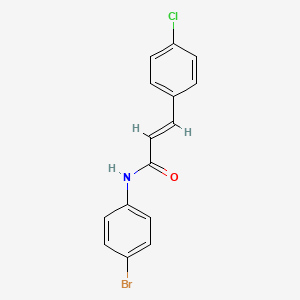

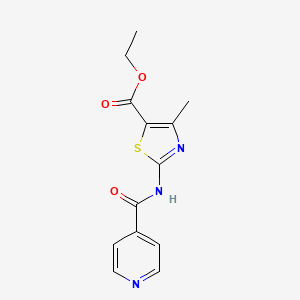

N-(4-bromophenyl)-3-(4-chlorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-(4-chlorophenyl)acrylamide, also known as BPCA, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. BPCA is a member of the acrylamide family of compounds and is of particular interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Polymer Science and Material Engineering

Solubilities of Acrylamide Derivatives : Acrylamide derivatives, similar in structure to N-(4-bromophenyl)-3-(4-chlorophenyl)acrylamide, have been studied for their solubility in various solvent mixtures, highlighting their potential applications in industrial product and process design. The study on N-[(4-bromo-3,5-difluorine)phenyl]acrylamide demonstrates the importance of understanding solid-liquid equilibrium for the development of new polymers for various applications, including coatings and adhesives (Xinding Yao et al., 2010).

Photocrosslinking Properties : The synthesis and characterization of acrylamide derivatives with bromo substituted pendant cinnamoyl moieties offer insights into the photocrosslinking properties of these polymers. Such materials are valuable in the development of negative photoresist materials for use in lithography and other applications requiring precise polymerization control (P. Selvam et al., 2005).

Biochemical Applications

Antipathogenic Activity : Acrylamide derivatives have been explored for their antipathogenic activities, indicating potential applications in developing antimicrobial agents. Research on thiourea derivatives, including compounds with bromophenyl groups, has shown significant anti-pathogenic activity, especially against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).

Corrosion Inhibitors : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors, demonstrating the potential for applications in protecting metals from corrosion in acidic environments. The study on specific acrylamide derivatives showcases their role as mixed-type inhibitors, offering protection for copper in nitric acid solutions, which is crucial for the maintenance and longevity of metal structures and components (Ahmed Abu-Rayyan et al., 2022).

properties

IUPAC Name |

(E)-N-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClNO/c16-12-4-8-14(9-5-12)18-15(19)10-3-11-1-6-13(17)7-2-11/h1-10H,(H,18,19)/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJBQCXDLMDPDN-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)

![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![3-(3-hydroxy-3-methylbutyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5563322.png)

![N-(3-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5563349.png)

![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)

![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)